molecular formula C13H18BrNO3 B14764320 tert-Butyl (4-bromo-3-methylbenzyl)oxycarbamate

tert-Butyl (4-bromo-3-methylbenzyl)oxycarbamate

Cat. No.: B14764320
M. Wt: 316.19 g/mol
InChI Key: XGOMERHJSVJMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (4-bromo-3-methylbenzyl)oxycarbamate is an organic compound with the molecular formula C13H18BrNO2. It is a solid at room temperature and is commonly used in various chemical synthesis processes .

Preparation Methods

The synthesis of tert-Butyl (4-bromo-3-methylbenzyl)oxycarbamate typically involves the reaction of tert-butyl carbamate with 4-bromo-3-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl (4-bromo-3-methylbenzyl)oxycarbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromo-3-methylbenzyl)oxycarbamate involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme structure . The pathways involved in its action depend on the specific biological system and target molecule.

Comparison with Similar Compounds

Similar compounds to tert-Butyl (4-bromo-3-methylbenzyl)oxycarbamate include:

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C13H18BrNO3

Molecular Weight

316.19 g/mol

IUPAC Name

tert-butyl N-[(4-bromo-3-methylphenyl)methoxy]carbamate

InChI

InChI=1S/C13H18BrNO3/c1-9-7-10(5-6-11(9)14)8-17-15-12(16)18-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16)

InChI Key

XGOMERHJSVJMPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CONC(=O)OC(C)(C)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.